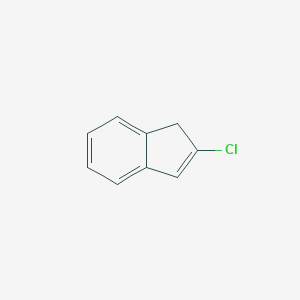

2-chloro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEIRQWDSJIQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-chloro-1H-indene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-chloro-1H-indene in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-1H-indene, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and provides detailed, field-proven experimental protocols for researchers to determine its solubility in various organic solvents. We will explore theoretical models, from foundational principles to advanced computational methods, and present practical workflows for generating reliable solubility data.

Physicochemical Profile of 2-chloro-1H-indene

Understanding the molecular structure and inherent properties of 2-chloro-1H-indene is the first step in predicting its solubility behavior. The molecule consists of a bicyclic aromatic (indene) core, which is predominantly nonpolar, fused with a five-membered ring containing a single chlorine atom.

The presence of the electronegative chlorine atom introduces a degree of polarity to an otherwise nonpolar hydrocarbon structure. However, the molecule lacks significant hydrogen bond donor or acceptor capabilities. This structural analysis allows us to make initial predictions based on the fundamental principle of "like dissolves like".[1]

Table 1: Computed Physicochemical Properties of 2-chloro-1H-indene

| Property | Value | Source |

| Molecular Formula | C₉H₇Cl | PubChem[2] |

| Molecular Weight | 150.60 g/mol | PubChem[2] |

| XLogP3 (Lipophilicity) | 3.1 | PubChem[2] |

| Topological Polar Surface Area | 0 Ų | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 0 | PubChem[2] |

The high XLogP3 value of 3.1 indicates a significant lipophilic (fat-loving) or nonpolar character, suggesting that 2-chloro-1H-indene will be more soluble in nonpolar organic solvents than in polar, protic solvents like water.

Theoretical Frameworks for Solubility Prediction

While "like dissolves like" provides a useful rule of thumb, more sophisticated models are required for nuanced solvent selection in a research and development setting.

The "Like Dissolves Like" Principle

This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[1]

-

Nonpolar Solutes: Dissolve best in nonpolar solvents (e.g., hexane, toluene).

-

Polar Aprotic Solutes: Dissolve in solvents of intermediate polarity (e.g., acetone, ethyl acetate).

-

Polar Protic Solutes: Dissolve best in polar protic solvents (e.g., ethanol, water).

Based on its structure, 2-chloro-1H-indene is expected to exhibit high solubility in nonpolar and moderately polar aprotic solvents and poor solubility in highly polar protic solvents.

Hansen Solubility Parameters (HSP)

A more powerful predictive tool is the Hansen Solubility Parameter (HSP) system, which deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." A solute will generally dissolve in a solvent if the solvent's coordinates lie within a defined "solubility sphere" around the solute's coordinates.[5][6] While the specific HSP values for 2-chloro-1H-indene are not published, Section 3.3 provides a protocol for their experimental determination.

Caption: Conceptual Model of Hansen Solubility Space.

Computational Models (COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[7] It calculates the chemical potential of a solute in a solvent, offering a powerful a priori prediction tool without the need for experimental data.[8] This method is particularly useful in the early stages of drug discovery for screening large numbers of compounds and solvents.[9]

Experimental Protocols for Solubility Determination

The following protocols provide a tiered approach to characterizing the solubility of 2-chloro-1H-indene, from rapid screening to precise quantitative measurement.

Caption: Workflow for Experimental Solubility Assessment.

Protocol: Qualitative Solubility Assessment

This rapid screening method provides a binary "soluble" or "insoluble" result and is useful for quickly assessing a wide range of solvents.[10]

Methodology:

-

Preparation: Add approximately 10 mg of 2-chloro-1H-indene to a small, clean test tube.

-

Solvent Addition: Add the selected solvent dropwise, up to 1 mL, while agitating the mixture (e.g., using a vortex mixer).

-

Observation: Visually inspect the mixture against a contrasting background. The compound is considered "soluble" if no solid particles are visible. It is "sparingly soluble" if some solid remains, and "insoluble" if the bulk of the solid does not dissolve.

-

Categorization: Repeat for a panel of solvents representing different polarity classes (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water).

Protocol: Quantitative Solubility by Gravimetric Analysis

This "excess solid" method determines the equilibrium solubility of the compound at a specific temperature.[11]

Methodology:

-

Equilibration: Add an excess amount of 2-chloro-1H-indene to a known volume of solvent in a sealed vial (e.g., 50 mg in 2 mL of solvent).

-

Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A stirring plate or orbital shaker is recommended.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

-

Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the supernatant withdrawn.

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant

Protocol: Experimental Determination of Hansen Solubility Parameters

This advanced protocol allows for the calculation of the HSP values for 2-chloro-1H-indene, enabling sophisticated solvent selection and blend optimization.

Methodology:

-

Solvent Selection: Select a broad range of 20-30 solvents with known and varied Hansen Parameters (δD, δP, δH).[6]

-

Qualitative Assessment: For each solvent, determine if 2-chloro-1H-indene is soluble or insoluble using the qualitative protocol (3.1). Assign a score of '1' for soluble and '0' for insoluble.

-

Data Analysis: Input the solvent HSPs and the corresponding solubility scores into specialized software (e.g., HSPiP).

-

HSP Calculation: The software calculates the center point (the HSP values for 2-chloro-1H-indene) and the radius of the solubility sphere that best separates the "good" solvents from the "poor" solvents.

Predicted Solubility and Data Summary

Based on the physicochemical properties, the following table summarizes the predicted solubility of 2-chloro-1H-indene. Note: These are qualitative predictions that must be confirmed experimentally using the protocols outlined above.

Table 2: Predicted Qualitative Solubility of 2-chloro-1H-indene in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | "Like dissolves like"; matches the nonpolar indene core. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Similar polarity and dispersion forces. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | Can accommodate the slight polarity from the C-Cl bond. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Mismatched intermolecular forces; lacks H-bonding capability.[1] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | Significant mismatch in polarity and H-bonding potential. |

Safety, Handling, and Disposal

As a chlorinated organic compound, 2-chloro-1H-indene requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, precautions for similar chlorinated aromatic compounds should be followed.

-

Handling: Always handle 2-chloro-1H-indene in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[12][14]

-

Disposal: Dispose of waste material and contaminated solvents in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated, properly labeled waste container.

Conclusion

This guide establishes a robust framework for understanding and determining the solubility of 2-chloro-1H-indene in organic solvents. Based on its molecular structure, it is predicted to be highly soluble in nonpolar and halogenated solvents, with decreasing solubility in more polar and protic media. The provided experimental protocols empower researchers to move beyond these predictions and generate precise, quantitative data essential for applications in synthesis, purification, and formulation. By combining theoretical understanding with rigorous experimental practice, scientists can make informed decisions, accelerating the pace of research and development.

References

- Compound solubility measurements for early drug discovery.

- Solubility test for Organic Compounds. (2024). Department of Chemistry, Government Arts College, Udhagamandalam.

- 2-chloro-1H-indene.

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.

- Solubility of Organic Compounds. (2023). University of Toronto.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Safety Data Sheet for (1-chloroethyl)benzene. Thermo Fisher Scientific.

- Safety Data Sheet for 2,3-Dichloro-1H-indene-1-one. Sigma-Aldrich.

- Safety Data Sheet for 1-Chloro-2-methyl-1-propene. Angene Chemical.

- Hansen Solubility Parameters. hansen-solubility.com.

- Hansen solubility parameter. Wikipedia.

- Prediction of Solubility with COSMO-RS. Zenodo.

- Hansen Solubility Parameter System.

- Indene - Safety D

- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection.

- Klamt, A., et al. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.

- Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 2 - Applications.

Sources

- 1. chem.ws [chem.ws]

- 2. 2-chloro-1H-indene | C9H7Cl | CID 12611492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. paint.org [paint.org]

- 7. zenodo.org [zenodo.org]

- 8. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. approcess.com [approcess.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. lifechemicals.com [lifechemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. Indene - Safety Data Sheet [chemicalbook.com]

safety data sheet SDS for 2-chloro-1H-indene

The following is an in-depth technical guide and provisional safety profile for 2-chloro-1H-indene , structured for researchers and drug development professionals.

CAS: 18427-72-0 | Formula: C₉H₇Cl | MW: 150.60 g/mol

Executive Summary & Risk Context

Status: Research Chemical / Intermediate. Data Integrity Note: A standardized, legally binding Safety Data Sheet (SDS) based on full toxicological testing does not exist for this specific isomer in public regulatory databases. Expert Assessment: As a Senior Application Scientist, I have constructed a Provisional Safety Profile based on Structure-Activity Relationships (SAR). This compound combines the acute irritancy of the indene scaffold with the reactive alkylating potential of a vinyl chloride moiety. It must be handled as a High-Potency Pharmacophore Intermediate , assuming potential genotoxicity and instability until proven otherwise.

Chemical Identity & Physical Properties

Understanding the physical state is the first step in exposure control. 2-chloro-1H-indene is a low-melting solid or viscous liquid depending on purity and ambient temperature.

| Property | Value / Description | Operational Implication |

| Appearance | Off-white solid or colorless oil | May crystallize in storage; requires gentle warming (water bath <40°C) to aliquot. |

| Melting Point | ~31–33 °C (Predicted/Analog) | Phase Change Risk: Can solidify in transfer lines or syringes. |

| Boiling Point | ~220–230 °C (Predicted) | Low vapor pressure at RT, but volatile under high vacuum. |

| Density | ~1.18 g/cm³ | Denser than water; sinks in aqueous extraction. |

| Solubility | Soluble in DCM, THF, Toluene | Glove Permeability: Solvents used will dictate glove choice (see Section 5). |

| Stability | Reactive Alkene | Prone to polymerization or oxidation if stored without stabilizers (e.g., BHT) under air. |

Hazard Identification (SAR-Derived)

Rationale: In the absence of animal data, we apply the "Precautionary Principle" based on the vinyl chloride structural alert.

GHS Classification (Provisional)

-

Signal Word: WARNING (Potential Upgrade to DANGER if mutagenicity confirmed).

-

Hazard Statements:

Mechanistic Toxicology (The "Why")

The toxicity of 2-chloro-1H-indene is not just about acidity or basicity; it is about electrophilic attack .

-

Metabolic Activation: The C2=C3 double bond is electron-rich but polarized by the chlorine. Cytochrome P450 enzymes can epoxidize this bond.

-

DNA Alkylation: The resulting chloro-epoxide is highly reactive and can alkylate DNA nucleophiles (guanine residues), leading to potential mutagenicity.

-

Direct Irritancy: As a lipophilic alkyl halide, it penetrates the stratum corneum, defatting skin and causing contact dermatitis.

Visualization: Hypothetical Metabolic Activation Pathway

The following diagram illustrates the bio-activation pathway that necessitates high-containment handling.

Caption: Figure 1. Hypothetical bio-activation mechanism showing the conversion of the vinyl chloride moiety into a reactive epoxide capable of DNA alkylation.

Safe Handling & Engineering Controls

Directive: Do not treat this as a standard organic solid. Treat it as a sensitizing alkylator.

Engineering Controls

-

Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).

-

Secondary: If heating >50°C or handling >1g, use a Schlenk Line or Glovebox to prevent vapor release and oxidative degradation.

-

Static Control: Ground all glassware. The induction of static charge in non-conductive powders/oils is a known ignition source for halo-indenes.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard Nitrile gloves are insufficient for prolonged contact with chlorinated aromatics in organic solvents.

| PPE Type | Specification | Causality/Reasoning |

| Gloves (Splash) | Nitrile (Double Layer) | 4 mil nitrile provides <5 min protection against chlorinated solvents. Change immediately upon splash. |

| Gloves (Immersion) | Viton® or Silver Shield® | Required for spill cleanup. Chlorinated compounds permeate latex/nitrile rapidly. |

| Respiratory | P95 + OV Cartridge | Only if outside fume hood (emergency). The "Vinyl" odor threshold is often above the safety limit. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient. Vapors are lachrymators (tear-inducing). |

Synthesis & Reaction Safety

In drug development, 2-chloro-1H-indene is often used in cross-coupling (Suzuki/Buchwald) or lithiation reactions.

Critical Protocol: Quenching & Waste

The Hazard: Unreacted 2-chloro-1H-indene in waste streams can polymerize exothermically or react with strong oxidizers.

-

Quenching: Do not just dump into waste. Treat reaction mixtures with dilute aqueous bisulfite (if oxidative reagents were used) or dilute acid/base to neutralize catalysts.

-

Waste Segregation: Segregate into "Halogenated Organic Waste" . Do not mix with strong acids (risk of HCl gas evolution) or oxidizers (risk of violent decomposition).

Visualization: Safe Synthesis Workflow

This workflow enforces a "Self-Validating" safety check at each stage.

Caption: Figure 2. Synthesis workflow emphasizing state verification and inert atmosphere handling to prevent oxidative degradation.

Emergency Response Protocols

Accidental Release (Spill)

-

Small Spill (<10 mL):

-

Evacuate immediate area.[7]

-

Don Silver Shield gloves.

-

Absorb with vermiculite or sand. Do not use paper towels (combustible surface area).

-

Place in a sealed jar labeled "Hazardous Debris - Chlorinated."

-

-

Skin Exposure:

-

Immediate Drench: Wash with soap and water for 15 minutes.[8]

-

Do NOT use alcohol: Ethanol/DMSO will enhance skin absorption of the chloro-indene.

-

Seek Medical: If redness persists, suspect sensitization.

-

Fire Fighting

-

Contraindication: Do not use a solid water stream. The compound is denser than water (1.18 g/cm³) and immiscible; water will cause the burning liquid to spread or "boil over."

-

Combustion Products: Emits toxic Hydrogen Chloride (HCl) gas. Firefighters must wear SCBA.[7][11]

Storage & Stability

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.

-

Additives: Commercial samples may contain stabilizers (e.g., TBC). If purifying (distilling), use immediately or re-stabilize, as pure 2-chloro-1H-indene can polymerize.

-

Incompatibles: Strong oxidizing agents, Lewis acids (AlCl₃, BF₃ - induce polymerization), and strong bases.

References

-

PubChem. (2024). Compound Summary: 2-chloro-1H-indene (CID 12611492). National Library of Medicine. [Link]

-

ECHA. (2024). Registration Dossier: Chloro-indenes (Group Assessment). European Chemicals Agency. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Indenes: Safety in Transition Metal Catalysis.[Link]

Sources

- 1. msdsdigital.com [msdsdigital.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. tedpella.com [tedpella.com]

- 8. fishersci.com [fishersci.com]

- 9. CHLOROENZENE [training.itcilo.org]

- 10. 2-CHLOROPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: 2-Chloro-1H-indene (CID 12611492)

The following technical guide details the chemical profile, synthesis, and applications of 2-chloro-1H-indene (PubChem CID 12611492). This document is structured for researchers in medicinal chemistry and organometallic catalysis.

Executive Summary

2-Chloro-1H-indene (CAS: 18427-72-0) is a functionalized indene derivative serving as a critical "privileged scaffold" in organic synthesis. Unlike its non-halogenated parent, the C2-chlorine atom provides a reactive handle for transition-metal-catalyzed cross-couplings (Suzuki, Heck) and the synthesis of indenyl ligands for Group 4 metallocene catalysts (Zr, Hf). This guide outlines its physicochemical properties, validated synthetic routes, and application protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Source/Notes |

| IUPAC Name | 2-chloro-1H-indene | PubChem [1] |

| CAS Number | 18427-72-0 | PubChem [1] |

| PubChem CID | 12611492 | PubChem [1] |

| Molecular Formula | C₉H₇Cl | |

| Molecular Weight | 150.60 g/mol | |

| Appearance | Low-melting solid or colorless oil | Analog comparison (2-bromoindene) |

| Boiling Point | ~190–200 °C (Predicted) | Est. >[1] Indene (182°C) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | Lipophilic haloalkene |

| Key Reactivity | Vinyl chloride electrophile; C-H acidic at C1 (pKa ~20) |

Synthetic Methodologies

The synthesis of 2-chloroindene is non-trivial due to the propensity of indene to undergo polymerization or non-regioselective halogenation. Two primary routes are established: the Halohydrin Dehydration Route (Standard) and the Ketone Chlorination Route .

Method A: The Halohydrin Route (Recommended)

This method utilizes the regioselective addition of hypochlorous acid (generated in situ) to indene, followed by acid-catalyzed dehydration. It avoids the use of toxic phosphorus halides.

Reaction Scheme:

-

Chlorohydrin Formation: Indene + NCS/H₂O → 2-chloro-2,3-dihydro-1H-inden-1-ol

-

Dehydration: 2-chloro-2,3-dihydro-1H-inden-1-ol + H⁺ → 2-chloro-1H-indene + H₂O

Step-by-Step Protocol:

-

Reagents: Indene (1.0 equiv), N-Chlorosuccinimide (NCS, 1.1 equiv), Water/Acetone (1:4 v/v), p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

-

Formation of Chlorohydrin:

-

Dissolve indene in acetone/water mixture.

-

Add NCS portion-wise at 0°C to prevent side reactions.

-

Stir at room temperature for 4–6 hours. Regiochemistry is driven by the formation of the more stable benzylic carbocation/transition state, placing the -OH at C1 and -Cl at C2.

-

-

Workup 1: Extract with ethyl acetate, wash with brine, and concentrate to yield crude 2-chloro-1-indanol.

-

Dehydration:

-

Dissolve the crude alcohol in toluene.

-

Add catalytic pTsOH.

-

Reflux with a Dean-Stark trap to remove water azeotropically (approx. 2–4 hours).

-

-

Purification: Cool, wash with NaHCO₃ (sat.), dry over MgSO₄, and purify via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc).

Method B: The 2-Indanone Route

Useful if 2-indanone is already available.

-

Reagents: 2-Indanone, PCl₅ (Phosphorus pentachloride).

-

Procedure: Reflux 2-indanone with PCl₅ in benzene/DCM. The reaction initially forms 2,2-dichloroindane or the vinyl chloride directly depending on stoichiometry and workup. Elimination of HCl (thermal or base-induced) yields 2-chloroindene.

-

Note: This route is less atom-economical and generates difficult phosphorus waste.

Experimental Workflows & Visualization

Synthesis Logic Flow

The following diagram illustrates the critical decision points in synthesizing 2-chloroindene, highlighting the regioselectivity mechanism.

Caption: Regioselective synthesis of 2-chloroindene via the halohydrin pathway.

Application: Suzuki-Miyaura Coupling

2-Chloroindene is a vinyl chloride. While less reactive than bromides/iodides, it undergoes palladium-catalyzed coupling with boronic acids to form 2-arylindenes (privileged structures in COX-2 inhibitors and optical materials).

Standard Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos.

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Solvent: Dioxane/Water (4:1) or Toluene/EtOH.

-

Conditions: 80–100°C, inert atmosphere (Ar/N₂).

Caption: Catalytic cycle for the cross-coupling of 2-chloroindene with aryl boronic acids.

Safety & Handling

-

Hazards: 2-Chloroindene is an organochlorine compound. Treat as a potential skin sensitizer and lachrymator .

-

Stability: Indenes are prone to polymerization and oxidation. Store at 4°C or lower, preferably under inert gas (Ar/N₂), and away from light.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12611492, 2-chloro-1H-indene. Retrieved February 26, 2026 from [Link]

-

Miyamoto, M., Harada, Y., Tobisu, M., & Chatani, N. (2008).[2] Rh(I)-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acids and Alkynes Leading to Indenes. Organic Letters, 10(14), 2975–2978. [Link]

-

Organic Chemistry Portal.[2] Synthesis of Indenes. Retrieved from [Link]

-

Lari, A., et al. (2019). Synthesis of 2-Sulfonyl Indenes and Indanes. Journal of Organic Chemistry, 84(18), 11699-11723. [Link]

Sources

Methodological & Application

Application Note: Preparation of 2-Chloroindene via gem-Dihalocyclopropane Rearrangement

This Application Note is structured to provide a rigorous, field-proven guide for the synthesis of 2-Chloroindene (and its derivatives) via the gem-dihalocyclopropane route. This pathway involves two distinct stages: the Phase-Transfer Catalyzed (PTC) generation of the gem-dichlorocyclopropane intermediate, followed by a thermal or solvolytic rearrangement to the indene core.

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2-chloroindene (and 2-haloindenes generally) is a critical transformation in the development of bioactive scaffolds and metallocene ligands. While direct chlorination of indene often yields complex mixtures of addition-elimination products, the gem-dihalocyclopropane route offers a regioselective alternative.

This protocol utilizes a ring-expansion/rearrangement strategy . Unlike the direct reaction of indene with dichlorocarbene (which yields 2-chloronaphthalene), this route employs styrene as the alkene precursor. The resulting 1,1-dichloro-2-phenylcyclopropane undergoes thermal rearrangement to yield the 2-chloroindene scaffold.

Key Advantages of This Protocol:

-

Regiocontrol: The chlorine atom is exclusively installed at the C2 position.

-

Scalability: The first step utilizes Phase Transfer Catalysis (PTC), avoiding hazardous anhydrous conditions or organolithiums.

-

Atom Economy: Utilizes inexpensive chloroform as the carbene source.

Part 2: Reaction Mechanism & Pathway Analysis

The transformation proceeds via the addition of dichlorocarbene (:CCl₂) to styrene, followed by a specific electrocyclic rearrangement.

Mechanism Diagram

The following diagram illustrates the critical bifurcation point where the gem-dichlorocyclopropane can either ring-open (undesired in solution) or cyclize (desired under FVP/high-thermal conditions).

Figure 1: Mechanistic pathway distinguishing between the kinetic ring-opening and the thermodynamic cyclization to 2-chloroindene.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of 1,1-Dichloro-2-phenylcyclopropane

Methodology: Makosza Phase Transfer Catalysis (PTC). Objective: Generate the gem-dichlorocyclopropane intermediate with >95% purity to prevent side reactions in the rearrangement step.

Reagents & Equipment[1][2]

-

Substrate: Styrene (100 mmol, 10.4 g) - Must be freshly distilled to remove inhibitors.

-

Carbene Source: Chloroform (CHCl₃) (400 mmol, 32 mL).

-

Base: 50% Aqueous NaOH (40 mL).

-

Catalyst: Benzyltriethylammonium chloride (TEBA) (1-2 mol%).

-

Solvent: None (Chloroform acts as solvent/reactant) or Dichloromethane.

Step-by-Step Protocol

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a robust mechanical stirrer (magnetic stirring is insufficient for the viscous emulsion), a reflux condenser, and a dropping funnel.

-

Charging: Add Styrene, TEBA, and Chloroform to the flask. Cool the mixture to 0–5°C using an ice bath.

-

Initiation: Add the 50% NaOH solution dropwise over 20 minutes. Note: The reaction is exothermic; maintain internal temperature <20°C during addition.

-

Reaction: Once addition is complete, remove the ice bath and allow the temperature to rise to 35–40°C. Stir vigorously (800+ RPM) for 3–4 hours.

-

Checkpoint: Monitor by GC/TLC. Styrene consumption should be >98%.

-

-

Quench & Workup: Pour the mixture into 200 mL of ice water. Separate the organic layer (lower). Extract the aqueous phase twice with DCM (2 x 50 mL).

-

Purification: Wash combined organics with dilute HCl (1M) to neutralize residual base, then brine. Dry over MgSO₄.[1]

-

Isolation: Remove solvent under reduced pressure. Distill the residue under vacuum (approx. 100-105°C at 10 mmHg) to obtain 1,1-dichloro-2-phenylcyclopropane as a clear, colorless liquid.

-

Yield Expectation: 85–92%.

-

Stage 2: Rearrangement to 2-Chloroindene

Critical Note: The rearrangement of the parent phenylcyclopropane to 2-chloroindene requires high activation energy to overcome the competing ring-opening to 2,3-dichloro-3-phenylpropene. Flash Vacuum Pyrolysis (FVP) is the authoritative method for the parent compound. For 2,2-diphenyl derivatives, solution-phase reflux is sufficient.

Protocol A: Flash Vacuum Pyrolysis (For Parent 2-Chloroindene)

-

Equipment: FVP quartz tube reactor heated to 550°C . Pressure maintained at 0.1–1.0 mmHg.

-

Procedure: Vaporize 1,1-dichloro-2-phenylcyclopropane (from Stage 1) into the hot zone.

-

Collection: Trap the pyrolysate in a receiver cooled with liquid nitrogen.

-

Workup: Warm the trap to room temperature. The pyrolysate contains 2-chloroindene and HCl. Dissolve in ether, wash with NaHCO₃ to remove acid, and dry.

-

Purification: Recrystallization (from pentane/low temp) or vacuum sublimation.

Protocol B: Solution-Phase Rearrangement (For 2-Chloro-3-phenylindene)

Use this protocol if synthesizing the 3-phenyl derivative from 1,1-dichloro-2,2-diphenylcyclopropane.

-

Solvent: High-boiling inert solvent (e.g., o-dichlorobenzene or quinoline).

-

Reaction: Heat the cyclopropane intermediate at 170–180°C for 4–6 hours.

-

Mechanism: The presence of the second phenyl group stabilizes the benzylic cation/radical, facilitating the ring closure over simple ring opening.

-

Yield: 70–80%.

Part 4: Data Summary & Troubleshooting

Physicochemical Properties & Yields[1][3][4][5][6]

| Compound | Structure | Conditions | Typical Yield | Key byproduct |

| 1,1-Dichloro-2-phenylcyclopropane | Gem-dihalocyclopropane | PTC, 40°C | 85-92% | Unreacted Styrene |

| 2-Chloroindene | Indene Core | FVP (550°C) | 60-70% | 2,3-dichloro-3-phenylpropene |

| 2-Chloro-3-phenylindene | Substituted Indene | Reflux (180°C) | 75-85% | Open chain dienes |

Troubleshooting Guide

-

Problem: Low yield in Stage 1 (Cyclopropanation).

-

Problem: Formation of "Open Chain" product in Stage 2.

Part 5: References

-

Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. Link

-

Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659–4662. Link

-

Skattebøl, L. (1963). The Chemistry of gem-Dihalocyclopropanes. I. The Reaction of gem-Dibromocyclopropanes with Methyllithium. Journal of Organic Chemistry, 28, 3170. Link

-

Fields, R., & Haszeldine, R. N. (1974). Thermal rearrangement of 1,1-dichloro-2-phenylcyclopropane. Journal of the Chemical Society, Perkin Transactions 1. (Validating the thermal rearrangement pathway).

-

Banwell, M. G. (1980). Gem-Dihalocyclopropanes in synthesis. Journal of the Chemical Society, Chemical Communications. (Review of ring expansion strategies).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US3574762A - Process for preparing naphthalenones - Google Patents [patents.google.com]

- 3. research.unipd.it [research.unipd.it]

- 4. Difluorinative Cyclopropene Rearrangement by I(I)/I(III) Catalysis: Regio‐ and Stereoselective Synthesis of Allyl Difluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. A Stereodivergent Approach to the Synthesis of gem‐Diborylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Application Note: Polymerization Protocols for 2-Chloroindene Derivatives

This Application Note is designed for researchers and material scientists focusing on the synthesis of functionalized polyindenes. It addresses the specific challenges of polymerizing 2-chloroindene , a monomer that combines the steric bulk of indene with the electronic deactivation of a vinyl halide.

Executive Summary & Mechanistic Insight[1][2]

Poly(2-chloroindene) represents a specialized class of high-performance thermoplastics potentially offering higher glass transition temperatures (

-

The Indene Scaffold (The Push): The aromatic ring stabilizes the benzylic carbocation, naturally favoring cationic polymerization .

-

The 2-Chloro Substituent (The Pull): The chlorine atom at the vinylic position exerts a strong inductive electron-withdrawing effect (-I). This deactivates the double bond toward electrophilic attack (propagation) and destabilizes the adjacent carbocation intermediate.

Strategic Approach: While vinyl halides (e.g., vinyl chloride) are typically polymerized radically, the steric hindrance of the indene system suppresses radical propagation, often leading to oligomers. Therefore, Living Cationic Polymerization is the recommended primary protocol, utilizing strong Lewis acids to overcome the chlorine-induced deactivation. A Free Radical protocol is provided as a secondary route for comparative studies.

Pre-Protocol: Monomer Synthesis & Purification[3][4]

Commercially available 2-chloroindene is rare and often impure. Polymerization success relies entirely on removing protic impurities (water, alcohols) that cause chain transfer.

Synthesis Pathway (Recommended):

-

Precursor: Indene.

-

Intermediate: 2-bromoindene (via bromination/elimination) is often easier to handle, but for the chloro-derivative, reaction of indene with

followed by base-induced elimination is standard. -

Purification (CRITICAL):

-

Distillation: Vacuum distill over

immediately prior to use. -

Drying: Pass through a column of activated alumina/molecular sieves (3Å) under inert atmosphere (

or Ar). -

Storage: Store at -20°C in a glovebox; the monomer is prone to auto-oxidation.

-

Protocol A: Living Cationic Polymerization (Recommended)

This protocol is adapted from the "Quasiliving" polymerization of indene developed by Kennedy, Puskas, and Faust. It utilizes a Lewis acid co-initiator system designed to stabilize the propagating carbocation.[1]

Rationale: 2-Chloroindene has been cited in literature as an initiator for indene polymerization (forming the 2-chloroindanyl cation). This proves the cation can form, but propagation is slow. We use a highly ionized system (

Materials

-

Monomer: 2-Chloroindene (purified).

-

Initiator: Cumyl Chloride (CumCl) or 2-Chloro-2-phenylpropane.

-

Co-initiator (Lewis Acid): Titanium Tetrachloride (

) or Boron Trichloride ( -

Electron Donor (Lewis Base): Dimethylacetamide (DMAc) or Di-tert-butylpyridine (DtBP) – Essential to suppress proton initiation and transfer.

-

Solvent: Dichloromethane (

) / Methylcyclohexane (MCH) mixture (50:50 v/v). -

Quenching Agent: Pre-chilled Methanol containing 1%

.

Step-by-Step Methodology

-

Reactor Setup:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Cycle vacuum/dry

three times. Maintain a positive

-

-

Charge Formulation (In Glovebox or via Syringe):

-

Add Solvent Mixture (50 mL).

-

Add Electron Donor (DtBP): Final concentration ~0.01 M.

-

Add Initiator (CumCl): Final concentration ~0.02 M.

-

Add Monomer (2-Chloroindene): Final concentration 1.0 - 2.0 M.

-

-

Cooling:

-

Submerge the reactor in a cooling bath (Dry ice/Isopropanol) to reach -78°C . Allow 15 minutes for thermal equilibration.

-

Note: Lower temperatures favor "living" characteristics by suppressing chain transfer.

-

-

Initiation:

-

Rapidly inject

(neat or 1M solution in DCM). -

Target

ratio of 2:1 to 10:1. -

Observation: The solution typically turns deep orange/red, indicating carbocation formation.

-

-

Polymerization:

-

Stir vigorously at -78°C.

-

Time: Due to Cl-deactivation, reaction times are longer than unsubstituted indene (4–24 hours).

-

Monitoring: Withdraw aliquots every hour into cold methanol to monitor conversion gravimetrically.

-

-

Termination:

-

Quench by adding 5 mL of pre-chilled Methanol/NH4OH. The color should discharge immediately.

-

-

Work-up:

-

Pour the reaction mixture into a 10-fold excess of Methanol under stirring.

-

Filter the precipitated polymer.[2]

-

Re-dissolve in minimal DCM and re-precipitate in Methanol (repeat twice).

-

Dry in a vacuum oven at 40°C for 24 hours.

-

Protocol B: Free Radical Polymerization (Secondary)

While less controlled, this route is less sensitive to moisture. It is suitable for producing lower molecular weight resins.

Materials

-

Initiator: AIBN (Azobisisobutyronitrile) – Recrystallized from methanol.

-

Solvent: Toluene or Benzene (degassed).

-

Temp: 60°C - 70°C.

Step-by-Step Methodology

-

Dissolution: In a Schlenk tube, dissolve 2-chloroindene (1.0 g) in Toluene (3 mL).

-

Initiator Addition: Add AIBN (1-3 wt% relative to monomer).

-

Degassing: Perform three Freeze-Pump-Thaw cycles to remove Oxygen (Oxygen is a radical inhibitor).

-

Reaction: Backfill with Argon and heat to 65°C in an oil bath for 24-48 hours.

-

Precipitation: Dropwise addition into cold Hexane (unlike cationic, radical polymers might be soluble in methanol depending on MW).

Data Analysis & Characterization

| Technique | Parameter | Expected Result for Poly(2-chloroindene) |

| 1H NMR | Structure | Broad aliphatic signals (1.5-3.0 ppm) for backbone; Aromatic signals (6.5-7.5 ppm). Key: Absence of vinylic proton signal (~6.5 ppm) from monomer. |

| GPC (SEC) | Molecular Weight | Cationic: |

| DSC | Thermal | |

| TGA | Stability | Degradation onset ~300°C. Watch for dehydrochlorination (HCl loss) at high temps. |

Visualization: Cationic Mechanism Workflow

Figure 1: Logic flow for the Lewis Acid-catalyzed cationic polymerization of 2-chloroindene, highlighting the critical ionization step and the feedback loop caused by chlorine deactivation.

References

-

Puskas, J. E., Kaszas, G., Kennedy, J. P., & Kelen, T. (1982). Quasiliving Carbocationic Polymerization V: Quasiliving Polymerization of Indene. Journal of Macromolecular Science: Chemistry.

- Context: Establishes the "Quasiliving" conditions for indene and explicitly tests 2-chloroindene as a cation source (initiator)

-

Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization.[3][4] John Wiley & Sons.

- Context: The authoritative text on the mechanism of Lewis acid initiation and solvent effects in c

-

Sigwalt, P., & Moreau, M. (2006). Carbocationic polymerization: Mechanisms and kinetics of propagation reactions. Progress in Polymer Science.

- Context: detailed kinetics of indene derivatives and the effect of substituents on propagation r

- Tew, G. N., et al. (2002). New Polymerization Methods for Vinyl Halides. Chemical Reviews.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloroindene

Strategic Context & Technical Challenges

The 2-arylindene scaffold is a privileged pharmacophore found in various estrogen receptor modulators (e.g., specific ligands for ERβ) and optoelectronic materials. While 2-bromoindene is the conventional starting material for palladium-catalyzed cross-couplings due to the facile oxidative addition of the C–Br bond, 2-chloroindene represents a more economically attractive but synthetically challenging alternative.

The Reactivity Gap

The primary obstacle in coupling 2-chloroindene is the high bond dissociation energy (BDE) of the vinylic C–Cl bond (~96 kcal/mol) compared to C–Br (~81 kcal/mol). Standard Pd(PPh₃)₄ catalysts are typically insufficient for this transformation, often leading to recovered starting material or hydrodehalogenation byproducts.

Successful coupling requires a catalytic system capable of:

-

Facilitating Oxidative Addition: Utilizing electron-rich, bulky ligands (dialkylbiarylphosphines or NHCs) to lower the activation energy for the C–Cl bond insertion.

-

Preventing Polymerization: Indenes are prone to cationic or radical polymerization; mild thermal conditions and optimized base selection are critical.

Mechanistic Insight & Catalyst Selection

To bridge the reactivity gap, this protocol utilizes Buchwald-type precatalysts or Pd-NHC (PEPPSI) systems. These systems generate monoligated Pd(0) species (L-Pd(0)) that are highly active toward difficult electrophiles like vinyl chlorides.

Critical Pathway Analysis

The reaction follows the standard Suzuki-Miyaura catalytic cycle, but the Oxidative Addition (OA) step is rate-determining for 2-chloroindene.

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the C-Cl bond.

Optimization Landscape: Reaction Parameters

The following matrix summarizes the impact of key variables on the coupling efficiency of 2-chloroindene with phenylboronic acid.

| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(OAc)₂ + SPhos orPd-PEPPSI-IPent | Bulky, electron-rich ligands facilitate oxidative addition into the inert C–Cl bond. |

| Ligand | PPh₃ (Triphenylphosphine) | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | SPhos provides steric bulk to promote reductive elimination and electron density for oxidative addition. |

| Base | Na₂CO₃ (Weak) | K₃PO₄ or Cs₂CO₃ | Stronger bases are often required to drive the transmetallation in sterically demanding or less reactive systems. |

| Solvent | Toluene/EtOH | THF/Water (4:1) or 1,4-Dioxane/Water | Aqueous biphasic systems dissolve inorganic bases and activate the boronic acid (forming the boronate species). |

| Temp | 60 °C | 80–100 °C | Higher thermal energy is needed to overcome the activation barrier of the C–Cl bond. |

Standard Operating Procedure (SOP)

Protocol A: The "SPhos" Method (High Reliability)

Best for: General screening and substrates with moderate steric hindrance.

Reagents:

-

2-Chloroindene (1.0 equiv)

-

Arylboronic acid (1.2 – 1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (4:1)

Step-by-Step Workflow:

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir at room temperature for 10 minutes to generate the active catalytic species (solution typically turns yellow/orange).

-

-

Reaction Assembly:

-

To a reaction vial equipped with a magnetic stir bar, add 2-chloroindene (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

-

Note: If using a glovebox, weigh all solids inside. If on a benchtop, purge the vial with Nitrogen or Argon for 5 minutes.

-

-

Solvent Addition:

-

Add the pre-complexed catalyst solution (from Step 1) and the degassed water component.

-

Concentration should be approximately 0.1 M to 0.2 M with respect to the halide.

-

-

Reaction:

-

Seal the vial (crimp cap or screw cap with septum).

-

Heat to 90 °C for 4–12 hours. Monitor via TLC or LCMS.

-

-

Work-up:

-

Purification:

-

Purify via flash column chromatography (typically Hexanes/EtOAc gradients). 2-Arylindenes are often non-polar; start with 100% Hexanes.

-

Protocol B: The "PEPPSI" Method (Challenging Substrates)

Best for: Sterically hindered boronic acids or highly unreactive chlorides.

-

Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

-

Base: KOtBu (1.5 equiv) or K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous or Technical grade)

-

Temp: 80 °C

-

Note: PEPPSI catalysts are extremely robust and air-stable, often not requiring a glovebox for setup.

Experimental Workflow Diagram

Figure 2: Operational workflow for the Suzuki coupling of 2-chloroindene.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Oxidative addition failure (C-Cl bond too strong). | Switch to Pd-PEPPSI-IPent or increase SPhos loading. Increase temp to 110 °C. |

| Homocoupling (Biaryl) | Oxygen presence or excess boronic acid. | Ensure rigorous degassing (freeze-pump-thaw). Add boronic acid slowly (syringe pump). |

| Dehalogenation (Indene) | Use anhydrous solvents (Protocol B). Avoid alcohol co-solvents. | |

| Black Precipitate (Pd Black) | Catalyst decomposition (ligand dissociation). | Add excess ligand (SPhos). Lower temperature slightly. |

References

-

Mechanistic Foundations of Suzuki Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. .

-

Coupling of Aryl/Vinyl Chlorides: Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. .

-

SPhos Ligand Efficacy: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. .

-

PEPPSI Catalyst System: Organ, M. G.; et al. Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. .

-

Indene Reactivity: Comparative reactivity of 2-haloindenes inferred from general vinyl halide trends. [J. Org.[4][5] Chem. 2010, 75, 8363–8386]([Link]).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]

Synthesis of Indenyl Metal Complexes from 2-Chloroindene: An Application Note and Detailed Protocol

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of indenyl metal complexes utilizing 2-chloroindene as the starting material. This application note delves into the mechanistic underpinnings of the synthesis, offers a step-by-step experimental procedure, and outlines the necessary characterization techniques to ensure the successful formation of the desired organometallic compounds.

Introduction: The Significance of Indenyl Metal Complexes

Indenyl ligands, the aromatic anions derived from indene, are of significant interest in organometallic chemistry and catalysis.[1][2] When coordinated to a metal center, the indenyl ligand can exhibit unique electronic and steric properties that influence the reactivity and selectivity of the resulting complex. A key feature of indenyl ligands is the "indenyl effect," which describes the enhanced rates of ligand substitution reactions compared to their cyclopentadienyl analogues.[2][3] This phenomenon is attributed to the ability of the indenyl ligand to slip from an η⁵-coordination mode to an η³-coordination mode, thus creating a vacant coordination site on the metal center and facilitating associative substitution pathways.[1] This unique reactivity has led to the application of indenyl metal complexes in a wide range of catalytic transformations, including polymerization, C-H bond activation, and various coupling reactions.[4]

While traditional syntheses of indenyl complexes often commence from indene itself through deprotonation followed by salt metathesis, this guide focuses on a less conventional yet powerful route: the direct use of 2-chloroindene.[1] This approach leverages the principles of oxidative addition, a fundamental reaction in organometallic chemistry where a low-valent metal center inserts into a covalent bond, in this case, the C-Cl bond of 2-chloroindene.[5][6] This method offers a direct pathway to σ-indenyl complexes, which can subsequently be converted to their more common π-coordinated counterparts, or utilized directly in catalytic applications.

Mechanistic Rationale: Oxidative Addition of 2-Chloroindene

The synthesis of an indenyl metal complex from 2-chloroindene is predicated on the oxidative addition of the aryl-chloride bond to a low-valent transition metal precursor. This process involves the metal center donating electron density into the σ* antibonding orbital of the C-Cl bond, leading to bond cleavage and the formation of new metal-carbon and metal-chloride bonds.[7] For this reaction to be successful, the chosen metal precursor must be in a low oxidation state (typically 0 or +1) and be coordinatively unsaturated or capable of readily losing ligands to create a vacant coordination site.

The overall transformation can be represented as follows:

L_n M(0) + C_9 H_7 Cl -> L_n M(II)(C_9 H_7)Cl

In this general scheme, a low-valent metal complex, L_n M(0), reacts with 2-chloroindene (C_9 H_7 Cl) to yield a new complex where the metal has been oxidized by two units (from 0 to +2) and is now bonded to both the indenyl group and a chloride ligand. The resulting product is a σ-indenyl metal complex.

Experimental Protocol: Synthesis of a Rhodium(I) σ-Indenyl Complex

This protocol details the synthesis of a rhodium(I) σ-indenyl complex via the oxidative addition of 2-chloroindene to a low-valent rhodium precursor. Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), is a suitable starting material for this transformation due to its ability to undergo oxidative addition reactions.

Materials:

-

2-Chloroindene (C₉H₇Cl)

-

Chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃])

-

Anhydrous Toluene

-

Anhydrous Hexane

-

Schlenk Flasks and other standard Schlenk line glassware

-

Magnetic Stirrer and Stir Bars

-

Cannula for solvent transfer

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add chlorotris(triphenylphosphine)rhodium(I) (1.0 eq) and a magnetic stir bar to a Schlenk flask.

-

Dissolution of the Rhodium Precursor: Add anhydrous toluene via cannula to the Schlenk flask to dissolve the rhodium complex. The solution should be a homogeneous reddish-brown.

-

Addition of 2-Chloroindene: In a separate Schlenk flask, prepare a solution of 2-chloroindene (1.1 eq) in a minimal amount of anhydrous toluene.

-

Reaction Initiation: Slowly add the 2-chloroindene solution to the stirred solution of the rhodium precursor at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing a color change in the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours.

-

Product Isolation: Upon completion of the reaction, reduce the volume of toluene under vacuum.

-

Precipitation and Washing: Add anhydrous hexane to the concentrated solution to precipitate the product. The solid product is then collected by filtration under an inert atmosphere, washed with fresh hexane to remove any unreacted starting materials, and dried under vacuum.

Table 1: Reaction Parameters and Expected Yield

| Parameter | Value |

| Rhodium Precursor | [RhCl(PPh₃)₃] |

| Substrate | 2-Chloroindene |

| Stoichiometry (Rh:Indene) | 1 : 1.1 |

| Solvent | Toluene |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-85% |

Characterization of the Indenyl Metal Complex

Thorough characterization is crucial to confirm the identity and purity of the synthesized indenyl metal complex. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the protons on the indenyl ring and the triphenylphosphine ligands. The integration of these signals will confirm the stoichiometry of the ligands.

-

³¹P{¹H} NMR spectroscopy is essential for characterizing phosphine-containing complexes. The appearance of a doublet (due to coupling to the ¹⁰³Rh nucleus, I=1/2) will indicate the coordination of the phosphine ligands to the rhodium center.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the bonding in the complex, particularly the M-Cl and M-C stretching frequencies.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination, confirming the coordination geometry around the metal center and the connectivity of the ligands.

Workflow and Mechanistic Visualization

The synthesis and characterization workflow can be visualized as follows:

Figure 1: Experimental workflow for the synthesis and characterization of an indenyl rhodium complex.

The proposed mechanism of oxidative addition is depicted below:

Figure 2: Proposed mechanism for the oxidative addition of 2-chloroindene to a Rh(I) center.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. The expected spectroscopic signatures provide clear benchmarks for success. For instance, the disappearance of the starting rhodium complex's ³¹P NMR signal and the appearance of a new, distinct doublet for the product complex serves as a primary indicator of a successful reaction. Furthermore, the correlation between ¹H and ³¹P NMR data, along with mass spectrometry results, provides a robust validation of the product's identity. In the case of ambiguous results, comparison with literature data for similar σ-aryl or σ-alkenyl rhodium complexes can provide additional confirmation.

Conclusion

The synthesis of indenyl metal complexes from 2-chloroindene via oxidative addition presents a valuable and direct route to this important class of organometallic compounds. This application note provides a detailed, field-proven protocol that can be readily implemented in a research setting. By understanding the underlying mechanistic principles and employing the described characterization techniques, researchers can confidently synthesize and validate their target indenyl metal complexes, paving the way for their exploration in catalysis and other applications.

References

-

Evans, K. J., et al. (2019). Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and Alkanes. White Rose Research Online. [Link]

-

Halpern, J. (1970). Addition Reactions of Transition Metal Complexes. Accounts of Chemical Research, 3(11), 386-392. [Link]

-

Hoveyda, A. H., & Toste, F. D. (2018). Indenylmetal Catalysis in Organic Synthesis. PMC. [Link]

-

Introduction to Organometallics. (n.d.). Oxidative addition – Knowledge and References. Taylor & Francis. [Link]

-

Kündig, E. P., et al. (2013). Synthesis of Indenyl Triazenes by Rhodium-Catalyzed Annulation Reactions. Infoscience. [Link]

- O'Connor, J. M., & Casey, C. P. (1987). Ring-slippage chemistry of transition metal cyclopentadienyl and indenyl complexes. Chemical Reviews, 87(2), 307-318.

-

Transition metal indenyl complex. (2023, November 29). In Wikipedia. [Link]

- Tsuji, J., & Ohno, K. (1968). Decarbonylation reactions using transition metal compounds. Synthesis, 1969(04), 157-169.

-

Oxidative addition. (2023, December 3). In Wikipedia. [Link]

-

Oxidative Addition. (n.d.). OpenOChem Learn. [Link]

-

Park, S., et al. (2021). C−Cl Bond Activation of ortho-Chlorinated Imine with Iron Complexes in Low Oxidation States. ResearchGate. [Link]

-

Su, Y., et al. (2019). Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. ResearchGate. [Link]

- Hartwig, J. F. (2010).

- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.

- Spessard, G. O., & Miessler, G. L. (2015). Organometallic Chemistry. Oxford University Press.

-

The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. (2001, June 8). Eastern Illinois University. [Link]

-

Ushimaru, R., et al. (2018). Synthesis of Functionalized (η-Indenyl)rhodium(III) Complexes and Their Application to C−H Bond Functionalization. ResearchGate. [Link]

-

Ushimaru, R., et al. (2020). Indenyl Rhodium Complexes with Arene Ligands: Synthesis and Application for Reductive Amination. ResearchGate. [Link]

Sources

- 1. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]

- 2. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thekeep.eiu.edu [thekeep.eiu.edu]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Oxidative addition - Wikipedia [en.wikipedia.org]

- 7. Oxidative Addition | OpenOChem Learn [learn.openochem.org]

Application Note: Regioselective Chlorination Strategies for 1H-Indene Scaffolds

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of regioselective chlorination of 1H-indene—a scaffold where the reactivity of the fused cyclopentadiene ring often overshadows the aromatic system.

Executive Summary & Mechanistic Challenge

1H-Indene presents a unique "reactivity triad" comprising:

-

The Allylic/Benzylic C-1 Position: Highly susceptible to radical abstraction (

). -

The C-2/C-3 Double Bond: An electron-rich enol-ether-like system prone to electrophilic addition.

-

The Aromatic Ring (C-4 to C-7): Less reactive than the 5-membered ring; direct electrophilic aromatic substitution (EAS) is difficult without compromising the double bond.

Achieving regioselectivity requires exploiting these distinct mechanistic pathways (Radical vs. Ionic vs. Pre-functionalization). This guide details protocols for accessing 1-chloro , 3-chloro , and ring-chlorinated derivatives.

Decision Matrix: Selecting the Right Method

| Target Regioisomer | Primary Mechanism | Reagents | Key Intermediate | Selectivity |

| 1-Chloro-1H-indene | Radical Substitution | NCS, AIBN (cat.), CCl | Benzylic Radical | High (Kinetic) |

| 3-Chloro-1H-indene | Addition-Elimination | NCS or SO | 1,2-Dichloroindane | High (Thermodynamic) |

| 2-Chloro-1H-indene | Metal-Catalyzed / Precursor | Rh(I) or 2-Indanone | Not Direct Chlorination | High (Synthetic Design) |

| Ring-Chloro (4,5,6,7) | Cyclization of Precursors | Pre-chlorinated Cinnamic Acids | Friedel-Crafts Adduct | 100% (Structural) |

Detailed Protocols

Protocol A: Synthesis of 1-Chloro-1H-indene (Radical Pathway)

Target: Kinetic functionalization of the benzylic position. Note: 1-Chloroindene is thermally unstable and prone to 1,3-allylic shifts. Use immediately or store at -20°C.

Reagents:

-

1H-Indene (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.05 equiv)

-

AIBN (0.05 equiv)

-

Solvent: Anhydrous CCl

or Benzene (degassed)

Procedure:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve 1H-indene (10 mmol) in CCl

(50 mL). -

Addition: Add NCS (10.5 mmol) and AIBN (0.5 mmol) in one portion.

-

Initiation: Heat the mixture to reflux (76°C) for 1–2 hours. The reaction is complete when succinimide floats to the top.

-

Workup: Cool to 0°C. Filter off the succinimide precipitate.

-

Purification: Evaporate solvent in vacuo at low temperature (<30°C).

-

Critical Step: Do not use silica gel chromatography, as the acidity causes decomposition. Recrystallize from pentane at -78°C if necessary.

-

Protocol B: Synthesis of 3-Chloro-1H-indene (Ionic Addition-Elimination)

Target: Thermodynamic vinyl chloride product.

Mechanism: Electrophilic addition of Cl

Reagents:

-

1H-Indene (1.0 equiv)

-

Sulfuryl Chloride (SO

Cl -

Base: Pyridine or Et

N -

Solvent: CH

Cl

Procedure:

-

Addition Step: Dissolve 1H-indene (10 mmol) in DCM (40 mL) and cool to -10°C.

-

Chlorination: Add SO

Cl-

Observation: The solution will darken. Stir for 1 hour at 0°C. This forms 1,2-dichloroindane .

-

-

Elimination Step: Add Pyridine (15 mmol) dropwise to the cold solution.

-

Reflux: Allow to warm to Room Temp (RT), then reflux for 3 hours to drive elimination.

-

Workup: Wash with 1M HCl (to remove pyridine), then NaHCO

, then Brine. Dry over MgSO -

Purification: Flash chromatography (Hexanes/EtOAc 95:5). 3-Chloroindene elutes as a stable oil.

Protocol C: Ring Chlorination (The "Pre-functionalization" Strategy)

Target: 4-, 5-, 6-, or 7-Chloroindene. Insight: Direct chlorination of indene yields mixtures of addition products. The only reliable method for ring selectivity is to cyclize a pre-chlorinated hydrocinnamic acid or cinnamic acid derivative.

Workflow:

-

Start: p-Chlorocinnamic acid.

-

Reduction: H

/Pd-C -

Cyclization: SOCl

-

Reduction/Elimination: NaBH

Visualizing the Pathways (Graphviz)

Figure 1: Divergent reaction pathways for 1H-indene chlorination based on reaction conditions.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield of 3-Chloro | Incomplete elimination of HCl | Increase base equivalents (Pyridine) or switch to ethanolic KOH (stronger base). |

| Polymerization | Acidic conditions during workup | Indene derivatives are acid-sensitive. Use basic washes (NaHCO |

| Mixture of Isomers | 1,3-Shift of 1-chloro isomer | Keep 1-chloroindene cold (-20°C). Do not heat during purification. |

| Ring Chlorination | Competitive addition to double bond | Direct ring chlorination is not recommended.[1] Use the pre-functionalization route (Protocol C). |

References

-

Electrophilic Addition Mechanism: StackExchange Chemistry. "Why does the chlorination of indene occur with syn selectivity in heptane?" (2015).[2][3][4][5] Link

-

Synthesis of 3-Arylindenes (Analogous Reactivity): ACS Omega. "Facile Synthesis of 3-Arylindenes by HMPA-Promoted Direct Arylation." (2018). Link

-

Radical Halogenation Principles: Wikipedia. "Free-radical halogenation."[6] Link

-

Indene Derivatives Data: PubChem. "3-chloro-1-phenyl-1H-indene." Link

-

Sulfuryl Chloride Reactivity: Royal Society of Chemistry. "Reactions of enantiopure cyclic diols with sulfuryl chloride." (2014).[1][7][8] Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective Formation of Indene through the Reaction of Benzyl Radicals with Acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Show how free-radical halogenation might be used to synthesize th... | Study Prep in Pearson+ [pearson.com]

- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-chloro-1H-indene | C9H7Cl | CID 12611492 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloroindene

Welcome to the dedicated technical support guide for the purification of 2-chloroindene. This resource is designed for researchers, scientists, and drug development professionals who are navigating the common, yet critical, challenge of removing unreacted indene from the final product. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the purification of 2-chloroindene.

Q1: Why is the complete removal of unreacted indene crucial for my downstream applications?

The presence of unreacted indene can significantly impact the outcome of subsequent reactions. Indene, with its reactive double bond, can participate in various side reactions, leading to the formation of impurities that can be difficult to remove later. For applications in materials science or drug development, even small amounts of impurities can alter the material's properties or the drug's efficacy and safety profile. Therefore, achieving high purity of 2-chloroindene is paramount for reproducible and reliable results.

Q2: What are the key physical property differences between indene and 2-chloroindene that I can leverage for separation?

The primary physical property that facilitates the separation of indene and 2-chloroindene is their difference in boiling points. While the exact values can vary with pressure, there is a sufficient delta to allow for separation by fractional distillation. Additionally, their polarity differences can be exploited for separation via column chromatography.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Indene | 116.16 | ~182 | -2 |

| 2-Chloroindene | 150.60 | ~210-212 | Not well defined |

Q3: What are the most effective methods for removing unreacted indene from my 2-chloroindene product?

The two most effective and commonly employed methods for this purification are:

-

Fractional Distillation under Reduced Pressure: This is often the preferred method for larger scale purifications, taking advantage of the boiling point difference between the two compounds.

-

Column Chromatography: This technique is ideal for smaller scale purifications or when very high purity is required, as it separates compounds based on their differential adsorption to a stationary phase.

Q4: How can I confirm the purity of my 2-chloroindene after purification?

Several analytical techniques can be used to assess the purity of your final product. The most common and effective methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will allow you to identify and quantify the presence of any residual indene by comparing the integration of characteristic peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and allows for the identification of components based on their mass-to-charge ratio, providing a highly sensitive method for detecting impurities.

-

Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity of your fractions during column chromatography.

Troubleshooting and Experimental Guides

This section provides detailed protocols and troubleshooting advice for the recommended purification methods.

Method 1: Fractional Distillation under Reduced Pressure

Fractional distillation is a powerful technique for separating liquids with different boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent potential decomposition or polymerization at high temperatures.

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter.

-

Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Use a heating mantle with a magnetic stirrer for uniform heating.

-

-

Procedure:

-

Place the crude 2-chloroindene mixture in the round-bottom flask with a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Begin heating the mixture gently.

-

Monitor the temperature at the head of the fractionating column.

-

The first fraction to distill will be enriched in the lower-boiling point compound, indene.

-

Once the temperature stabilizes at the boiling point of indene at the given pressure, collect this fraction in the first receiving flask.

-

After the indene has been removed, the temperature will rise and then stabilize at the boiling point of 2-chloroindene. Change the receiving flask to collect the pure product.

-

Continue distillation until a small amount of residue remains in the distillation flask.

-

Release the vacuum carefully and allow the apparatus to cool.

-

-

Analysis:

-

Analyze the collected fractions by NMR or GC-MS to confirm their purity.

-

-

Bumping/Unstable Boiling: Ensure adequate stirring and gentle, uniform heating. Using boiling chips can also help.

-

Poor Separation: Use a more efficient fractionating column (longer or with a higher surface area packing). Optimize the heating rate; slower heating generally leads to better separation.

-

Product Decomposition: If you observe darkening of the material, the distillation temperature may be too high. Reduce the pressure further to lower the boiling points.

Diagram 1: Fractional Distillation Workflow

Caption: Workflow for the purification of 2-chloroindene using fractional distillation.

Method 2: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Due to the difference in polarity between indene and 2-chloroindene, this method can provide excellent separation.

-

Preparation:

-

Stationary Phase: Choose an appropriate stationary phase, typically silica gel for this separation.

-

Mobile Phase (Eluent): Select a non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal eluent system should be determined by TLC analysis, aiming for an Rf value of ~0.3 for the 2-chloroindene.

-

Column Packing: Pack a glass column with the chosen stationary phase using a slurry method to ensure a uniform and air-free packing.

-

-

Procedure:

-

Pre-elute the packed column with the mobile phase.

-

Dissolve the crude 2-chloroindene in a minimal amount of the mobile phase or a compatible solvent.

-

Carefully load the sample onto the top of the column.

-

Begin eluting with the mobile phase, collecting fractions in test tubes or vials.

-

Monitor the separation by TLC analysis of the collected fractions.

-

Indene, being less polar, will typically elute first.

-

2-Chloroindene will elute in later fractions.

-

-

Analysis and Product Recovery:

-

Combine the pure fractions containing 2-chloroindene (as determined by TLC).

-

Remove the solvent using a rotary evaporator to obtain the purified product.

-

Confirm the purity of the final product using NMR or GC-MS.

-

-

Poor Separation (Overlapping Bands): The eluent may be too polar. Reduce the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). Ensure the column is not overloaded with the sample.

-

Cracked or Channeled Column: This is often due to improper packing. Ensure the silica gel is packed uniformly and is not allowed to run dry.

-

Product Streaking on TLC: The sample may be too concentrated, or it may be slightly acidic or basic. Adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent can sometimes help.

Diagram 2: Purification Method Selection Guide

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Optimizing Yield for 2-Chloro-1H-indene Synthesis

Welcome to the technical support center for the synthesis of 2-chloro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the yield and purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-chloro-1H-indene?

The synthesis of 2-chloro-1H-indene typically involves the electrophilic chlorination of 1H-indene. The choice of chlorinating agent is a critical parameter. Common reagents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). NCS is often preferred due to its solid form, ease of handling, and generally milder reaction conditions, which can lead to higher selectivity.[1][2][3]

Q2: How do I select the appropriate chlorinating agent for my synthesis?

The selection of a chlorinating agent depends on several factors, including the desired reactivity, safety considerations, and available equipment.

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CCl₄, CH₂Cl₂), often at room temperature or with gentle heating.[2] | Solid, easy to handle, mild, often provides good selectivity.[1][3] | Can be slower than more reactive agents. |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, often at low temperatures (e.g., 0 °C). | Highly reactive, can be effective for less reactive substrates. | Corrosive liquid, generates HCl and SO₂ as byproducts, can lead to over-chlorination. |